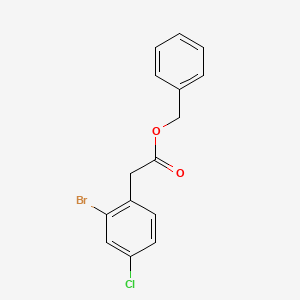
Sodium;5-hydroxy-2,3-diphenylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;5-hydroxy-2,3-diphenylhexanoic acid: is a chemical compound that belongs to the class of medium-chain fatty acids It is characterized by the presence of a hydroxy group at the 5th position and two phenyl groups at the 2nd and 3rd positions of the hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-hydroxy-2,3-diphenylhexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid and phenyl-substituted reagents.
Phenyl Substitution: The phenyl groups are introduced at the 2nd and 3rd positions through substitution reactions, often involving Friedel-Crafts alkylation or acylation.
Final Steps: The final steps involve the neutralization of the acid with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium;5-hydroxy-2,3-diphenylhexanoic acid can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, resulting in the formation of deoxy derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Deoxy derivatives.
Substitution Products: Functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Metabolic Studies: Investigated for its role in metabolic pathways and as a potential biomarker.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Cosmetics: Incorporated into formulations for skincare products due to its potential beneficial effects on the skin.
Wirkmechanismus
The mechanism of action of Sodium;5-hydroxy-2,3-diphenylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl substituents play a crucial role in its biological activity. The compound may interact with enzymes, receptors, and other proteins, modulating their function and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
5-hydroxyhexanoic acid: A medium-chain fatty acid with a hydroxy group at the 5th position.
2,3-diphenylpropanoic acid: A compound with phenyl groups at the 2nd and 3rd positions of a propanoic acid chain.
Uniqueness: Sodium;5-hydroxy-2,3-diphenylhexanoic acid is unique due to the combination of a hydroxy group and two phenyl groups on a hexanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
67446-00-8 |
|---|---|
Molekularformel |
C18H20NaO3+ |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
sodium;5-hydroxy-2,3-diphenylhexanoic acid |
InChI |
InChI=1S/C18H20O3.Na/c1-13(19)12-16(14-8-4-2-5-9-14)17(18(20)21)15-10-6-3-7-11-15;/h2-11,13,16-17,19H,12H2,1H3,(H,20,21);/q;+1 |
InChI-Schlüssel |
IJMQHONWPSAZNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)



![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)


![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)



